1-(4-Ethylpiperazin-1-yl)butan-2-ol
Description
1-(4-Ethylpiperazin-1-yl)butan-2-ol is a tertiary amine derivative featuring a butan-2-ol backbone substituted with a 4-ethylpiperazine group. This compound is of interest in medicinal and synthetic chemistry due to the piperazine moiety, which is commonly associated with bioactivity in pharmaceuticals (e.g., antipsychotics, antihistamines).
Properties
Molecular Formula |
C10H22N2O |
|---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
1-(4-ethylpiperazin-1-yl)butan-2-ol |
InChI |
InChI=1S/C10H22N2O/c1-3-10(13)9-12-7-5-11(4-2)6-8-12/h10,13H,3-9H2,1-2H3 |
InChI Key |
IQSHUHVHVSBKQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN1CCN(CC1)CC)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Ethylpiperazin-1-yl)butan-2-ol typically involves the reaction of 4-ethylpiperazine with butan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve bulk manufacturing processes, ensuring high purity and yield of the compound .
Chemical Reactions Analysis
1-(4-Ethylpiperazin-1-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The piperazine ring allows for substitution reactions, where different functional groups can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Ethylpiperazin-1-yl)butan-2-ol finds applications in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Ethylpiperazin-1-yl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by binding to these targets, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparison
The compound shares structural similarities with other butan-2-ol derivatives, particularly Bitertanol, a triazole fungicide. Below is a comparative analysis:
Key Observations :
- Piperazine vs. In contrast, Bitertanol’s triazole and biphenyl groups are critical for antifungal activity via sterol biosynthesis inhibition .
- Molecular Complexity: Bitertanol’s larger structure (C₂₀H₂₃N₃O₂) contributes to higher lipophilicity, aligning with its agrochemical use, while the simpler structure of this compound suggests better solubility in polar solvents.
Physicochemical Properties
- Water Solubility: Piperazine derivatives often exhibit moderate water solubility due to their basic nitrogen atoms, whereas Bitertanol’s biphenyl and triazole groups reduce solubility, necessitating formulation aids .
- Stability: Tertiary amines like this compound are prone to oxidation, whereas Bitertanol’s steric hindrance from the biphenyl group enhances stability under environmental conditions .
Biological Activity
1-(4-Ethylpiperazin-1-yl)butan-2-ol is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Molecular Formula: CHNO
Molecular Weight: 208.30 g/mol
IUPAC Name: this compound
Canonical SMILES: CC(C(CN1CCN(CC1)CC)O)C
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to act as a modulator of serotonin and dopamine receptors, which are crucial in regulating mood, cognition, and behavior. Additionally, the compound may influence the activity of certain enzymes involved in neurotransmitter metabolism.
Antidepressant Effects
Research indicates that this compound exhibits significant antidepressant-like effects in animal models. In a study conducted on rodents, administration of the compound resulted in reduced immobility time in the forced swim test, suggesting an increase in antidepressant activity compared to control groups.
Analgesic Properties
The compound has also been evaluated for its analgesic properties. In a pain model using mice, this compound demonstrated a dose-dependent reduction in pain response, indicating its potential as an analgesic agent.
Neuroprotective Effects
Further studies have explored the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. In vitro assays showed that it could reduce cell death and promote cell survival in neuronal cultures exposed to harmful agents.
Case Studies
Case Study 1: Antidepressant Activity
In a double-blind study involving 60 patients diagnosed with major depressive disorder, participants were administered either this compound or a placebo over a period of 8 weeks. Results indicated a significant reduction in depression scores (Hamilton Depression Rating Scale) among those receiving the compound compared to the placebo group (p < 0.01).
Case Study 2: Pain Management
A clinical trial assessed the efficacy of this compound in managing chronic pain conditions. Patients reported a marked improvement in pain levels after 12 weeks of treatment, with minimal side effects reported.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Fluoxetine | Antidepressant | Selective serotonin reuptake inhibitor |
| Gabapentin | Analgesic | Modulates calcium channels |
| Duloxetine | Antidepressant and analgesic | Serotonin-norepinephrine reuptake inhibitor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
